4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, pyrrolidinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Chlorination: The benzamide core is first nitrated and chlorinated to introduce the nitro and chloro groups.
Pyrrolidinyl Substitution:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of 4-chloro-3-amino-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides of the pyrrolidinyl group.
Scientific Research Applications
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Material Sciences: Investigated for its properties in the development of advanced materials with specific electronic or optical characteristics.
Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro and trifluoromethyl groups play a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrocoumarin: Used as a precursor in various synthetic applications.
Trifluoromethylated benzamides: Known for their enhanced biological activity and stability.
Pyrrolidinyl-substituted benzamides: Studied for their pharmacological properties.
Uniqueness
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C18H15ClF3N3O3 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-13-5-3-11(9-16(13)25(27)28)17(26)23-14-10-12(18(20,21)22)4-6-15(14)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8H2,(H,23,26) |
InChI Key |
LALYYRGZRWTMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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